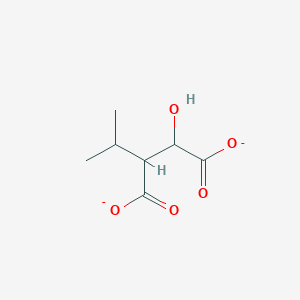![molecular formula C10H10Cl4MoN2 B1236948 [MoCl4Py2]](/img/structure/B1236948.png)
[MoCl4Py2]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloridobis(pyridine)molybdenum is a molybdenum coordination entity.
Applications De Recherche Scientifique
Metal–Organic Frameworks in Analytical Chemistry
Metal–organic frameworks (MOFs), including those with components like [MoCl4Py2], are used extensively in analytical chemistry. They are employed for sampling, chromatographic separation, and as sorbents for solid-phase extraction. Their high surface area, thermal stability, and uniform structured cavities make them ideal for sensitive and selective detection in analytical applications (Gu et al., 2012).
MOFs in Heterogeneous Catalysis
MOFs, due to their unique physical and chemical characteristics, have found significant applications in heterogeneous photocatalysis. They are used in water splitting, CO2 reduction, and organic transformations, leveraging their porous structure and properties of metal centers and organic ligands (Wang & Wang, 2015).
MOFs for Environmental and Energy Applications
Research has shown that MOFs are effective in environmental cleaning and energy-related applications. They have been utilized in batteries, supercapacitors, and electrocatalytic reactions due to their excellent electron conductivity and high porosity (Yang et al., 2018).
MOFs in Gas Separation and Storage
MOFs are applied in gas separation and storage due to their well-defined pore size and tunability in composition and pore geometry. Their ability to selectively adsorb and separate different gases makes them valuable in the chemical and petrochemical industries (Zhao et al., 2018).
Luminescent MOFs for Sensing Applications
Luminescent MOFs, potentially including [MoCl4Py2] based frameworks, are utilized for sensing applications, especially for detecting nitroaromatic compounds. Their photoluminescence properties are leveraged in homeland security and environmental monitoring (Zhang et al., 2016).
MOFs in Electronic Devices and Chemical Sensors
MOFs are increasingly being integrated into electronic devices and chemical sensors. Their porous and crystalline nature offers unique prospects for application in solid-state microelectronics, facilitating advancements in technology (Stassen et al., 2017).
Propriétés
Formule moléculaire |
C10H10Cl4MoN2 |
|---|---|
Poids moléculaire |
396 g/mol |
Nom IUPAC |
pyridine;tetrachloromolybdenum |
InChI |
InChI=1S/2C5H5N.4ClH.Mo/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;4*1H;/q;;;;;;+4/p-4 |
Clé InChI |
IXMZHCWKRBEVLI-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Mo](Cl)(Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

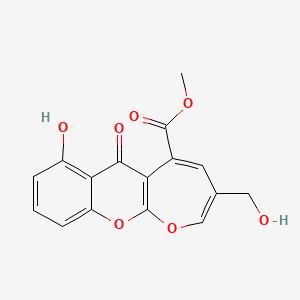
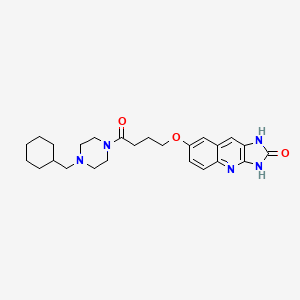

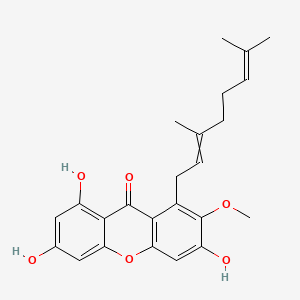
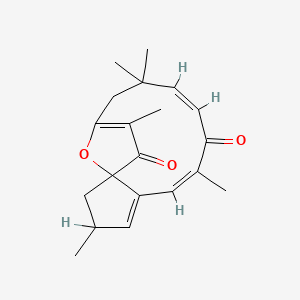
![3,4-Bis[(3,4-dihydroxy-trans-cinnamoyl)oxy]-1,5-dihydroxy-1-cyclohexanecarboxylic acid](/img/structure/B1236881.png)
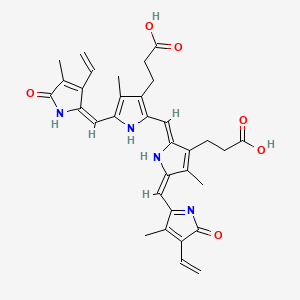
![6-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B1236884.png)

